7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine
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Description
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are crucial target products and key intermediates . Several representatives are clinically used, like the unsubstituted imidazole fragment cardiotonic agent olprinone, the 2-substituted analgesic miroprofen, the anticancer agent zolimidine, the 3-substituted antiosteoporosis drug minodronic acid, the 2,3-disubstituted derivatives with sedative and anxiolytic properties, alpidem, saripidem, and necopidem, and the agent for the treatment of insomnia and brain disorders, zolpidem .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis
Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They are fused nitrogen-bridged heterocyclic compounds .Chemical Reactions Analysis
Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The most efficient and widely applied modern methods are organized into sections covering the main metal-free methods structured by the type of the reacting species, leading to the formation of similar final products instead of the catalytic systems applied .Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the core structure of this compound, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been utilized in the development of various drugs due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines have been known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines have been used in the development of covalent inhibitors, suggesting that they may interact with biochemical pathways through covalent modification .
Result of Action
pneumoniae , suggesting potential antibacterial effects.
Action Environment
The functionalization of imidazo[1,2-a]pyridines has been achieved through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis , suggesting that the compound’s action could potentially be influenced by environmental conditions such as light and the presence of transition metals.
Future Directions
The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This has led to the development of eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton . The recent advances in the synthesis of imidazo[1,2-a]pyridines will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine involves the reaction of 2-cyanopyridine with bromine and difluoromethylamine, followed by cyclization to form the imidazo[1,2-a]pyridine ring system.", "Starting Materials": [ "2-cyanopyridine", "bromine", "difluoromethylamine" ], "Reaction": [ "Step 1: 2-cyanopyridine is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide to form 7-bromo-2-cyanopyridine.", "Step 2: Difluoromethylamine is added to the reaction mixture and the resulting mixture is heated to promote the formation of 7-bromo-2-(difluoromethyl)pyridine.", "Step 3: Cyclization of 7-bromo-2-(difluoromethyl)pyridine is achieved by heating the compound in the presence of a base such as potassium carbonate or sodium hydroxide to form 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine." ] } | |
CAS No. |
1202179-45-0 |
Molecular Formula |
C8H5BrF2N2 |
Molecular Weight |
247.04 g/mol |
IUPAC Name |
7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H5BrF2N2/c9-5-1-2-13-4-6(8(10)11)12-7(13)3-5/h1-4,8H |
InChI Key |
KYRZGXNOIWYETP-UHFFFAOYSA-N |
SMILES |
C1=CN2C=C(N=C2C=C1Br)C(F)F |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)C(F)F |
Synonyms |
7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine |
Origin of Product |
United States |
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